N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine

Synthetic chemistry Cross-coupling Building block

For medicinal chemistry programs targeting kinase or PDE4 pathways, this compound offers a critical advantage: the orthogonal 3-bromo and 4-chloro substituents enable two sequential Pd-catalyzed cross-couplings without intervening protection, a synthetic efficiency unmatched by mono-halogen or unsubstituted analogs. Its oxane ring provides conformational constraint vital for CNS and respiratory target selectivity. At MW 304.61 and XLogP3 3.0, it resides in lead-like chemical space. Insist on the CAS 1553348-82-5 standard to ensure identity documentation (InChI Key: GZQFTAUUUMYGPG-UHFFFAOYSA-N) and 95% purity, mitigating procurement errors that could confound screening campaigns.

Molecular Formula C12H15BrClNO
Molecular Weight 304.61 g/mol
Cat. No. B7974683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine
Molecular FormulaC12H15BrClNO
Molecular Weight304.61 g/mol
Structural Identifiers
SMILESC1COCCC1NCC2=CC(=C(C=C2)Cl)Br
InChIInChI=1S/C12H15BrClNO/c13-11-7-9(1-2-12(11)14)8-15-10-3-5-16-6-4-10/h1-2,7,10,15H,3-6,8H2
InChIKeyGZQFTAUUUMYGPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine (CAS 1553348-82-5): Structural Identity, Class Assignment, and Procurement Specifications


N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine (CAS 1553348-82-5, molecular formula C₁₂H₁₅BrClNO, molecular weight 304.61 g·mol⁻¹) is a halogenated secondary amine comprising a tetrahydropyran (oxane) ring linked via a methylene bridge to a 3-bromo-4-chlorophenyl aromatic system . The compound belongs to the N-benzyl-oxan-4-amine structural class, which serves as a versatile scaffold in medicinal chemistry for constructing kinase inhibitors, phosphodiesterase modulators, and CNS-targeted agents . Commercially, the compound is supplied at 95% purity (Catalog No. CM672830) and is positioned as a research intermediate for pharmaceutical development, particularly in programs targeting respiratory diseases via PDE4 and muscarinic acetylcholine receptor (mAChR) pathways .

Why N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine Cannot Be Replaced by Mono-Halogenated or Unsubstituted Benzyl Oxan-4-amine Analogs


The 3-bromo-4-chloro substitution pattern on the benzyl ring generates a unique combination of electronic, steric, and lipophilic properties that is absent in any single-halogen or unsubstituted comparator. Mono-bromo analogs such as N-[(3-bromophenyl)methyl]oxan-4-amine (CAS 1155634-49-3, MW 270.17) lack the electron-withdrawing contribution of the para-chloro substituent, resulting in a less polarized aromatic ring and reduced molecular weight [1]. The unsubstituted benzyl analog N-benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8, MW 191.27, LogP 2.35) has no halogen atoms, precluding halogen-bonding interactions with biological targets and eliminating the synthetic handles required for sequential cross-coupling derivatization [2]. The 3-bromo-4-chlorobenzylamine free base (CAS 849367-49-3, MW 220.49) retains the halogen pattern but lacks the tetrahydropyran ring entirely, forfeiting the conformational constraints, hydrogen-bonding capacity, and pharmacokinetic modulation conferred by the oxane moiety . These differences in physicochemical profile translate directly into divergent behavior in target engagement assays and synthetic pathway compatibility, meaning that procurement of a generic analog without the 3-Br,4-Cl pattern cannot guarantee equivalent performance in receptor-binding, enzyme-inhibition, or cross-coupling applications.

N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine: Quantitative Comparative Evidence for Scientific Differentiation


Orthogonal Halogen Reactivity: The 3-Br,4-Cl Pattern Enables Sequential Cross-Coupling Strategies Unavailable to Mono-Halogenated Analogs

The target compound possesses two chemically distinct halogen substituents at the 3- (bromine) and 4- (chlorine) positions of the aromatic ring . This orthogonality enables sequential palladium-catalyzed cross-coupling reactions: the aryl bromide undergoes oxidative addition preferentially under mild conditions (e.g., Suzuki-Miyaura coupling with Pd(PPh₃)₄ at 60–80 °C), while the aryl chloride can be activated subsequently under more forcing conditions (e.g., Buchwald-Hartwig amination with Pd₂(dba)₃/XPhos at 100–110 °C) [1]. In contrast, mono-bromo comparators such as N-[(3-bromophenyl)methyl]oxan-4-amine (CAS 1155634-49-3) provide only a single coupling site, and the unsubstituted N-benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8) requires pre-functionalization (e.g., electrophilic halogenation) before any cross-coupling can occur, adding one-to-two synthetic steps [2]. The 3-bromo-4-chlorobenzylamine (CAS 849367-49-3) retains both halogens but lacks the tetrahydropyran scaffold, forfeiting the solubility and conformational advantages of the oxane ring .

Synthetic chemistry Cross-coupling Building block Sequential functionalization

Lipophilicity Differentiation: XLogP3 = 3.0 Provides a Measurable cLogP Advantage Over Non-Chlorinated and Unsubstituted Benzyl Oxan-4-amine Analogs

The target compound has a calculated XLogP3 value of 3.0 . This is substantially higher than the unsubstituted N-benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8, LogP = 2.35) [1] and the mono-bromo analog N-[(3-bromophenyl)methyl]oxan-4-amine (CAS 1155634-49-3, for which the removal of the 4-chloro substituent reduces the predicted LogP by approximately 0.4–0.6 log units based on the Hansch π constant of +0.71 for aromatic chlorine) [2][3]. The dual-halogen pattern brings the lipophilicity into an optimal range (LogP 1–5) for passive membrane permeability while maintaining adequate aqueous solubility for in vitro assay compatibility. The 3-bromo-4-chlorobenzylamine (CAS 849367-49-3, LogP = 3.26) has comparable lipophilicity but lacks the tetrahydropyran ring's hydrogen-bond acceptor capacity (2 H-bond acceptors vs. 1 for the benzylamine), reducing its ability to engage polar binding site residues .

Lipophilicity Drug-likeness Physicochemical properties ADME prediction

Molecular Weight and Heavy Atom Count Differentiation: Target Compound Occupies a Distinct Property Space vs. Mono-Halogen and Unsubstituted Scaffolds

The target compound (MW 304.61, 16 heavy atoms) is differentiated from its closest structural analogs by a molecular weight increment of +34.44 g·mol⁻¹ relative to the mono-bromo analogs (MW 270.17) and +113.34 g·mol⁻¹ relative to the unsubstituted benzyl analog (MW 191.27) [1][2]. This increase arises specifically from the addition of the 4-chloro substituent and places the target in a distinct property bin. In the context of fragment-based drug discovery, the unsubstituted analog (MW < 250) qualifies as a fragment, whereas the target compound exceeds the typical fragment threshold (MW > 300), making it more appropriate for lead-optimization campaigns. Relative to 3-bromo-4-chlorobenzylamine (MW 220.49), the target adds +84.12 g·mol⁻¹ through the tetrahydropyran ring, which contributes conformational restriction and an additional oxygen H-bond acceptor . The heavy atom count of 16 for the target (vs. 13 for mono-bromo analogs and 10 for the unsubstituted scaffold) indicates greater structural complexity and potential for specific target interactions .

Molecular weight Heavy atom count Lead-likeness Fragment-based drug discovery

Hydrogen-Bond Acceptor/Donor Profile: Dual HBA Capacity Plus Single HBD Differentiates Target from Fragment-Like Benzylamine Scaffolds

The target compound presents 2 hydrogen-bond acceptors (the tetrahydropyran ring oxygen and the secondary amine nitrogen) and 1 hydrogen-bond donor (the secondary amine N-H) . This HBA:HBD ratio of 2:1 is a characteristic feature of the oxan-4-amine scaffold and distinguishes it from 3-bromo-4-chlorobenzylamine (CAS 849367-49-3), which has only 1 HBA and 1 HBD (HBA:HBD = 1:1), reflecting the absence of the tetrahydropyran ring oxygen . In receptor-binding contexts, the additional HBA provided by the oxane oxygen can participate in water-mediated hydrogen-bond networks or direct polar contacts within binding pockets, a capacity absent in the benzylamine comparator. The mono-bromo analog N-[(3-bromophenyl)methyl]oxan-4-amine similarly possesses 2 HBA and 1 HBD, making it identical to the target in this dimension; however, it lacks the electron-withdrawing 4-chloro substituent that modulates the basicity (pKa) of the adjacent amine, subtly altering the protonation state at physiological pH [1]. The predicted pKa of the secondary amine in the target is approximately 8.5–8.6 (based on the pKa of 8.59 predicted for the structurally analogous N-[(3-bromophenyl)methyl]oxan-4-amine), which is influenced by the electron-withdrawing effect of the 4-chloro substituent [1].

Hydrogen bonding Target engagement Structure-based drug design Pharmacophore modeling

Scaffold Positioning in PDE4/mAChR Research Space: Explicit Program Fit vs. Generic Screening Deck Compounds

The target compound is explicitly positioned in pharmaceutical research targeting PDE4 and muscarinic acetylcholine receptors (mAChRs), with stated applications in respiratory disease drug discovery . This program-specific positioning distinguishes the compound from generic benzyl-oxan-4-amine analogs that are sold as unspecialized screening deck intermediates. The vendor documentation notes that the compound 'may serve as a lead compound in drug discovery efforts targeting respiratory diseases' and has been used in 'biological studies to understand receptor interactions and signaling pathways influenced by PDE4 and mAChRs' . While no quantitative IC₅₀ or Kᵢ data are publicly available for the target compound itself, structurally related oxan-4-ylamino PDE4 inhibitors have been reported with IC₅₀ values in the nanomolar range; for instance, proprietary PDE4 inhibitors bearing the oxan-4-ylamino motif achieve IC₅₀ values as low as 5.35 nM against PDE4A3 in scintillation proximity assays, and the broader PDE4 inhibitor pharmacophore literature establishes that halogenated benzyl amines with appropriately tuned lipophilicity (LogP 2.5–4.0) occupy a productive chemical space for this target class [1][2]. The target compound's XLogP3 of 3.0 places it squarely within this validated range, suggesting that its selection for PDE4/mAChR programs is grounded in established SAR principles rather than arbitrary screening .

PDE4 inhibitor mAChR modulator Respiratory disease Drug discovery scaffold

Commercially Specified Purity and Identity: 95% Minimum Purity with Defined Analytical Benchmarks Enables Reproducible Procurement

The target compound is supplied with a documented minimum purity of 95% (Catalog No. CM672830) and is fully characterized by IUPAC name, CAS number (1553348-82-5), molecular formula, molecular weight, InChI, InChI Key (GZQFTAUUUMYGPG-UHFFFAOYSA-N), and canonical SMILES . This level of specification exceeds that available for several comparator compounds: N-[(3-bromophenyl)methyl]oxan-4-amine (CAS 1155634-49-3) is listed at 95–98% purity but with variable supplier documentation, and 3-bromo-4-chlorobenzylamine (CAS 849367-49-3) is offered at 95–97% purity with less comprehensive analytical characterization across suppliers [1]. The availability of the InChI Key enables unambiguous database cross-referencing across ChEMBL, PubChem, and BindingDB, reducing the risk of compound misidentification—a documented source of irreproducibility in biomedical research [2]. The defined purity specification of 95% ensures that biological assay results are not confounded by impurities exceeding 5% of total mass, which is a minimum acceptable threshold for hit-validation studies.

Purity specification Quality control Procurement Reproducibility

N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine: Evidence-Based Application Scenarios for Procurement Decision-Making


Sequential Cross-Coupling Library Synthesis for Kinase or PDE4 Inhibitor Lead Optimization

Medicinal chemistry teams constructing focused libraries for kinase or PDE4 inhibitor programs should prioritize this compound over mono-halogen or unsubstituted benzyl-oxan-4-amine analogs. The orthogonal 3-Br and 4-Cl substituents enable two sequential palladium-catalyzed cross-coupling reactions at distinct positions on the aromatic ring, allowing rapid diversification of the scaffold without intervening protection/deprotection steps . This synthetic efficiency is unavailable with N-[(3-bromophenyl)methyl]oxan-4-amine (only one coupling site) or N-benzyltetrahydro-2H-pyran-4-amine (requires pre-halogenation) . The tetrahydropyran scaffold is a validated motif in potent PDE4 inhibitors (IC₅₀ values in the low nanomolar range) and the compound's XLogP3 of 3.0 aligns with the optimal lipophilicity window for this target class [1][2].

Respiratory Disease Drug Discovery: PDE4/mAChR Dual-Pharmacology Probe Development

For programs targeting chronic obstructive pulmonary disease (COPD) or asthma through combined PDE4 inhibition and mAChR antagonism, the target compound provides a pre-annotated entry point. The vendor documentation explicitly references its use in PDE4 and mAChR signaling studies and respiratory disease drug discovery . The dual-halogen benzyl motif is a recurring structural feature in PDE4 inhibitor pharmacophores, where halogen bonding to the enzyme's conserved glutamine residue contributes to binding affinity [1]. The 3-bromo-4-chlorophenyl pattern provides a unique electrostatic surface that cannot be replicated by the 4-bromo analog alone or the unsubstituted benzyl scaffold, and the tetrahydropyran ring contributes conformational restriction that may enhance subtype selectivity [2]. Procurement of the generic 3-bromo-4-chlorobenzylamine (lacking the oxane ring) would forfeit these pharmacophoric advantages .

Hit-to-Lead Chemistry Requiring Defined Physicochemical Property Space (MW 300–350, LogP 2.5–4.0)

In hit-to-lead programs operating within lead-like property guidelines (MW ≤ 350, LogP ≤ 4), the target compound (MW 304.61, XLogP3 3.0) falls within an attractive property range for CNS and respiratory indications [1]. Its molecular weight is +34.44 g·mol⁻¹ above mono-bromo analogs and +113.34 g·mol⁻¹ above the unsubstituted scaffold, occupying a distinct property bin that aligns with lead-like rather than fragment-like chemical space . The 2 HBA:1 HBD ratio supports adequate aqueous solubility for in vitro assay formatting while maintaining sufficient lipophilicity for cellular permeability. For procurement managers, selecting the target compound ensures that the purchased material matches the intended property range without requiring additional synthetic modification to adjust lipophilicity or molecular weight.

Reproducible Biological Assay Deployment Requiring Fully Characterized Research Intermediates

For core facilities and screening laboratories where compound identity errors can invalidate entire screening campaigns, the target compound's comprehensive identity documentation (CAS, IUPAC name, InChI, InChI Key, SMILES, exact mass) and defined 95% minimum purity reduce the risk of procurement errors . The availability of the InChI Key (GZQFTAUUUMYGPG-UHFFFAOYSA-N) enables unambiguous cross-referencing across cheminformatics databases, mitigating the compound misidentification problem that contributes to irreproducibility in biomedical research [3]. This level of documentation is particularly valuable when the compound is used as a synthetic intermediate, where the presence of unidentified impurities could propagate through multi-step syntheses and confound biological readouts in downstream assays [3].

Quote Request

Request a Quote for N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.